4-Amino-3-(3-chlorophenyl)-3-methylbutanoic acid
Beschreibung
Eigenschaften
Molekularformel |
C11H14ClNO2 |
|---|---|
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
4-amino-3-(3-chlorophenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H14ClNO2/c1-11(7-13,6-10(14)15)8-3-2-4-9(12)5-8/h2-5H,6-7,13H2,1H3,(H,14,15) |
InChI-Schlüssel |
RVHPJRDSLBWFMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)O)(CN)C1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(3-chlorophenyl)-3-methylbutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then subjected to reduction and subsequent reactions to introduce the amino and methylbutanoic acid groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3-(3-chlorophenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the chlorophenyl group can yield a phenyl group.
Wissenschaftliche Forschungsanwendungen
4-Amino-3-(3-chlorophenyl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Amino-3-(3-chlorophenyl)-3-methylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Chlorine Position: Moving the chlorine from the meta (3-Cl) to para (4-Cl) position (e.g., (R)-4-amino-3-(4-chlorophenyl)butanoic acid) alters steric and electronic properties. The para-substituted analog may exhibit stronger dipole moments due to symmetry, influencing receptor binding .
- Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in (S)-3-amino-4-(4-CF₃-phenyl)butanoic acid increases acidity (pKa ~3.5 vs.
- Hydroxyl Group : The 4-hydroxyphenyl analog demonstrates higher water solubility (logP ~0.8 vs. ~2.1 for 3-Cl analog) but reduced blood-brain barrier penetration, limiting CNS applications .
Biologische Aktivität
4-Amino-3-(3-chlorophenyl)-3-methylbutanoic acid, also known as a derivative of amino acids, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a chlorophenyl substituent, making it a candidate for various pharmacological applications.
The molecular formula of 4-Amino-3-(3-chlorophenyl)-3-methylbutanoic acid is . Its structure influences its interactions with biological targets, contributing to its activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H12ClN1O2 |
| Molecular Weight | 213.66 g/mol |
| IUPAC Name | 4-Amino-3-(3-chlorophenyl)-3-methylbutanoic acid |
| InChI Key | [InChI Key Here] |
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in biological systems. The amino group serves as a potential site for hydrogen bonding, while the chlorophenyl group may enhance lipophilicity, facilitating membrane penetration.
Biological Activities
Research indicates that 4-Amino-3-(3-chlorophenyl)-3-methylbutanoic acid exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains. Its effectiveness varies depending on the concentration and the type of bacteria tested.
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.
- Neuroprotective Effects : Preliminary studies indicate that it may have protective effects on neuronal cells, potentially beneficial in neurodegenerative diseases.
Case Studies
- Antimicrobial Screening : In a controlled study, 4-Amino-3-(3-chlorophenyl)-3-methylbutanoic acid was tested against Gram-positive and Gram-negative bacteria. Results indicated moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 100 µg/mL for E. coli.
- Neuroprotection in vitro : A study assessed the neuroprotective effects using neuronal cell lines exposed to oxidative stress. Treatment with the compound resulted in a significant reduction in cell death compared to untreated controls, suggesting its potential role in neuroprotection.
Research Findings
Recent investigations into the pharmacological properties of 4-Amino-3-(3-chlorophenyl)-3-methylbutanoic acid reveal promising results:
- In Vitro Studies : Cell viability assays showed that at concentrations below 100 µM, the compound did not exhibit cytotoxicity while enhancing cell survival under stress conditions.
- In Vivo Models : Animal studies are ongoing to evaluate the therapeutic potential in models of inflammation and neurodegeneration.
Q & A
Q. Methodological Approach :
- Asymmetric Hydrogenation : Use chiral catalysts (e.g., Rhodium or Ruthenium complexes) to reduce β-keto ester precursors. Adjust solvent polarity (ethanol or methanol) and hydrogen pressure to enhance stereoselectivity .
- Chiral Resolution : Employ enzymatic resolution or diastereomeric salt formation with chiral auxiliaries (e.g., tartaric acid derivatives) to isolate enantiomers.
Q. Key Data :
| Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|---|
| Rh-(R)-BINAP | Ethanol | 85 | 92% (R) |
| Ru-TsDPEN | Methanol | 78 | 89% (S) |
What analytical techniques are critical for structural confirmation of 4-Amino-3-(3-chlorophenyl)-3-methylbutanoic acid?
Q. Methodological Approach :
- NMR Spectroscopy : Use - and -NMR to confirm the methyl group (δ 1.2–1.4 ppm) and chlorophenyl aromatic protons (δ 7.3–7.6 ppm) .
- X-ray Crystallography : Resolve absolute stereochemistry for chiral centers.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (CHClNO) with <5 ppm error.
Q. Key Data :
| Technique | Diagnostic Peaks/Parameters |
|---|---|
| -NMR | 1.35 ppm (s, 3H, CH), 7.42 ppm (m, 3H, Ar-H) |
| HRMS | [M+H]: 240.0789 (calc.), 240.0785 (obs.) |
Which purification methods ensure high purity for in vitro biological assays?
Q. Methodological Approach :
- Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) for recrystallization.
- Column Chromatography : Use silica gel with gradient elution (0–5% MeOH in DCM) to remove polar impurities.
- HPLC : Employ chiral columns (e.g., Chiralpak IA) for enantiomer separation .
Q. Key Data :
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Crystallization | 98.5 | 70 |
| Chiral HPLC | 99.9 | 85 |
Advanced Research Questions
How do enantiomers of 4-Amino-3-(3-chlorophenyl)-3-methylbutanoic acid differ in biological activity?
Q. Methodological Approach :
Q. Key Data :
| Enantiomer | Target Enzyme | K (nM) | Binding Affinity (kcal/mol) |
|---|---|---|---|
| (R) | GABA Transaminase | 12.3 ± 1.2 | -9.8 |
| (S) | GABA Transaminase | 45.6 ± 3.1 | -7.2 |
What structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Q. Methodological Approach :
- Substituent Variation : Synthesize analogs with substituents (e.g., -CF, -OCH) at the 3-chlorophenyl position.
- In Vitro Screening : Test antimicrobial activity (MIC) against Gram-positive bacteria .
Q. Key Data :
| Substituent | MIC (µg/mL) | LogP |
|---|---|---|
| 3-Cl | 8.5 | 2.1 |
| 4-CF | 3.2 | 2.8 |
| 2-OCH | 25.4 | 1.6 |
How can pharmacokinetic challenges (e.g., low bioavailability) be addressed in preclinical studies?
Q. Methodological Approach :
- Prodrug Design : Synthesize ester prodrugs (e.g., ethyl ester) to improve membrane permeability.
- Pharmacokinetic Profiling : Measure oral bioavailability in rodent models using LC-MS/MS .
Q. Key Data :
| Formulation | Bioavailability (%) | T (h) |
|---|---|---|
| Free Acid | 22.4 ± 3.1 | 1.5 |
| Ethyl Ester | 68.9 ± 5.6 | 2.0 |
How should researchers resolve contradictions in reported bioactivity data?
Q. Methodological Approach :
- Meta-Analysis : Aggregate data from multiple studies using standardized assay protocols (e.g., fixed ATP concentrations in kinase assays).
- Dose-Response Validation : Replicate studies with controlled impurity levels (<0.5% by HPLC) .
Q. Case Study :
- Reported IC Variability : 10–50 nM for COX-2 inhibition.
- Resolution : Identified residual solvents (DMSO) in stock solutions altered assay outcomes.
What computational strategies predict interactions with novel biological targets?
Q. Methodological Approach :
- Molecular Docking : Screen against targets (e.g., NMDA receptors) using Glide or GOLD.
- QSAR Modeling : Develop models with descriptors like polar surface area (PSA) and H-bond donors .
Q. Key Data :
| Target Protein | Docking Score | Predicted IC (nM) |
|---|---|---|
| NMDA Receptor | -10.2 | 15.3 |
| Dopamine D2 Receptor | -8.7 | 42.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
